Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)-
Description
Structure and Key Features
The compound "Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)-" consists of a benzoxazole core, a bicyclic aromatic system containing oxygen and nitrogen. Critical substituents include:
- 5-Chloro group: Enhances electron-withdrawing properties, improving reactivity and influencing bioactivity, particularly in anticancer applications .
- 2-(2,2-Dimethylacetatamido) group: A bulky acetamide derivative that may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors.
The compound’s bioactivity is inferred from studies on structurally similar derivatives. For instance, 5-chloro-substituted benzoxazoles demonstrate potent anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) by inhibiting PARP-2 enzymes and inducing apoptosis .
Properties
CAS No. |
64037-19-0 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzoxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H11ClN2O2/c1-6(2)10(15)14-11-13-8-5-7(12)3-4-9(8)16-11/h3-6H,1-2H3,(H,13,14,15) |
InChI Key |
YFQMJRKDDFCXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-chloro-2-aminophenol Intermediate
A crucial intermediate for synthesizing 5-chloro-substituted benzoxazoles is 5-chloro-2-aminophenol . According to patent literature, this compound is prepared by chlorination of benzoxazolone (benzoxazolin-2-one) in aqueous media, followed by acidic hydrolysis.
- The process involves heating benzoxazolone to about 80 °C.
- Simultaneous dropwise addition of 30% hydrochloric acid and 35% hydrogen peroxide over 5 hours at 80 °C achieves chlorination.
- The chlorinated intermediate, 6-chlorobenzoxazolone, is then hydrolyzed at elevated temperatures (100–170 °C) to yield 5-chloro-2-aminophenol.
- The final product is purified by pH adjustment, activated carbon treatment, and filtration.
This method avoids the use of organic solvents for chlorination, instead employing aqueous acidic conditions with inorganic peroxides, leading to high selectivity and purity (~85%).
Synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one
Another related preparation involves the reaction of 2-amino-4-chlorophenol with urea in dimethylformamide (DMF) under reflux at 60 °C for 3 hours. This produces 5-chloro-1,3-benzoxazol-2(3H)-one, which can be further transformed into other benzoxazole derivatives.
Preparation of 2-Substituted Benzoxazoles with Amide Groups
Condensation with Carboxylic Acid Derivatives
The 2-position substitution with an amide such as 2,2-dimethylacetatamido can be introduced by condensation of 5-chloro-2-aminophenol with appropriate carboxylic acid derivatives or their activated forms (acyl chlorides, esters).
- Heating 2-aminophenol derivatives with carboxylic acids in the presence of polyphosphoric acid or other dehydrating agents promotes cyclization to benzoxazoles substituted at the 2-position.
- For amide substituents, the corresponding acylation of 2-aminophenol derivatives followed by cyclization is a common approach.
Alternative Synthetic Routes
Other methods include:
- Using aldehydes or ortho-esters with 2-aminophenol derivatives under acidic or catalytic conditions to form benzoxazole rings.
- Employing isothiocyanates or alkynones as substrates for benzoxazole formation.
However, for the specific 2-(2,2-dimethylacetatamido) substitution, the most straightforward route is via acylation of the 2-amino group with 2,2-dimethylacetyl chloride or equivalent, followed by ring closure if needed.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Benzoxazole derivatives, including 5-chloro-2-(2,2-dimethylacetatamido)-benzoxazole, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) under mild conditions.
Substitution: Substitution reactions often require halogenating agents or nucleophiles to introduce or replace functional groups on the benzoxazole ring.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield 2-substituted benzoxazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Benzoxazole derivatives are widely used as intermediates in organic synthesis, enabling the preparation of complex molecules with diverse functionalities .
Biology and Medicine: In medicinal chemistry, benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. These compounds are investigated for their potential to treat various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, benzoxazole derivatives are used in the development of functional materials, such as dyes, optical brighteners, and polymers. Their unique chemical properties make them valuable in various applications, including the production of high-performance materials .
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can target enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases. By binding to these targets, benzoxazole derivatives can inhibit or modulate their activity, leading to therapeutic effects such as anticancer, anti-inflammatory, and antimicrobial actions .
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Bioactivity
Key Observations :
- Chlorine vs. Fluorine : Chlorine’s electron-withdrawing effect enhances reactivity in nucleophilic substitutions, whereas fluorine improves metabolic stability .
- Substituent Position : 2-position modifications (e.g., CF₃, NH₂, acetatamido) significantly alter solubility and target affinity. For example, trifluoromethyl groups increase lipophilicity, while acetatamido groups balance hydrophilicity .
Benzothiazole Derivatives: Bioisosteric Comparisons
Benzothiazoles (e.g., CJM 126, 5F 203) are bioisosteres of benzoxazoles, differing by a sulfur atom in place of oxygen. These compounds exhibit:
- Higher Anticancer Potency : 5F 203 (IC₅₀ ~0.1 µM) outperforms benzoxazole analogs in NCI 60-cell panel assays, attributed to sulfur’s polarizability and stronger enzyme interactions .
- Prodrug Potential: Phortress, a lysylamide prodrug of 5F 203, addresses solubility limitations common in benzoxazoles .
Limitation: Benzothiazoles often exhibit higher cytotoxicity in normal cells compared to benzoxazoles, suggesting a therapeutic window advantage for the latter .
Benzisoxazole and Benzotriazole Derivatives
- Benzisoxazoles : Exhibit neuroleptic and anti-inflammatory activities but lack the broad-spectrum anticancer profile of benzoxazoles. Substituents like trifluoromethyl enhance stability but reduce synthetic accessibility .
- Benzotriazoles: Notable for antiviral and antimicrobial applications. Ribosylated derivatives (e.g., compound 9 in ) show nucleoside-like bioactivity, distinct from benzoxazoles’ enzyme-targeted mechanisms .
Future Research :
Biological Activity
Benzoxazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)- is a notable derivative that exhibits promising biological activities. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound.
Synthesis of Benzoxazole Derivatives
The synthesis of benzoxazole derivatives typically involves various methods that enhance their biological efficacy. For example, the introduction of halogen substituents has been shown to significantly impact the biological activity of these compounds. The presence of a 5-chloro group on the benzoxazole ring is particularly noteworthy as it has been correlated with increased anticancer activity in several studies .
Synthetic Routes
- Halogenation : The addition of halogens (e.g., chloro, bromo) at specific positions on the phenyl ring has been utilized to enhance the pharmacological profile of benzoxazole derivatives.
- Amidation : The incorporation of amide functionalities, such as in the case of 2-(2,2-dimethylacetatamido) , can improve solubility and bioavailability.
Biological Evaluation
The biological activity of Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)- has been evaluated through various assays focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance:
- IC50 Values : Compounds derived from similar scaffolds demonstrated IC50 values ranging from 0.057 µM to 0.19 µM against PARP-2 enzyme inhibition .
- Mechanism of Action : The compound induces apoptosis and causes cell cycle arrest at G1/S and G2/M phases, suggesting a multi-faceted mechanism of action .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using various in vitro models. For instance:
- Compounds structurally similar to Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)- have shown promising anti-inflammatory effects with IC50 values around 0.103 mM, similar to ibuprofen .
Case Studies and Research Findings
Several studies have documented the biological activity of benzoxazole derivatives:
- Study on Anticancer Activity :
- Anti-inflammatory Evaluation :
Comparative Analysis
The following table summarizes key findings related to the biological activity of Benzoxazole derivatives:
| Compound Name | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)- | 0.057 | Anticancer | Strong PARP-2 inhibitor |
| Halogenated Phenylbenzoxazole Derivatives | 0.103 | Anti-inflammatory | Comparable to ibuprofen |
| Other Benzoxazole Derivatives | 0.19 | Anticancer | Induced apoptosis in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
